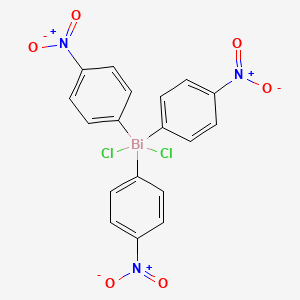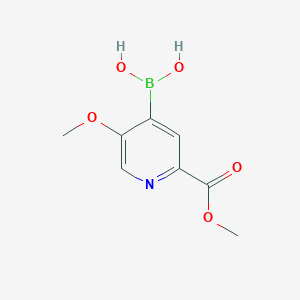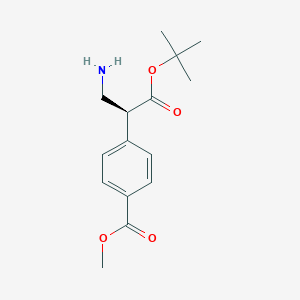
(S)-4-(1-Boc-amino-ethyl)-benzoic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-(1-Boc-amino-ethyl)-benzoic acid methyl ester is a compound that belongs to the class of benzoic acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group and a methyl ester functional group. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-Boc-amino-ethyl)-benzoic acid methyl ester typically involves the protection of the amino group with a Boc group, followed by esterification. One common method involves the reaction of (S)-4-amino-ethyl-benzoic acid with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amino acid. This intermediate is then esterified using methanol and a catalyst such as trimethylchlorosilane (TMSCl) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize waste and reduce the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4-(1-Boc-amino-ethyl)-benzoic acid methyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Eigenschaften
Molekularformel |
C15H21NO4 |
|---|---|
Molekulargewicht |
279.33 g/mol |
IUPAC-Name |
methyl 4-[(2S)-3-amino-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]benzoate |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)12(9-16)10-5-7-11(8-6-10)13(17)19-4/h5-8,12H,9,16H2,1-4H3/t12-/m1/s1 |
InChI-Schlüssel |
VBJCWGGXUCIQEL-GFCCVEGCSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)[C@H](CN)C1=CC=C(C=C1)C(=O)OC |
Kanonische SMILES |
CC(C)(C)OC(=O)C(CN)C1=CC=C(C=C1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


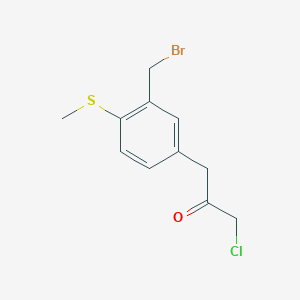
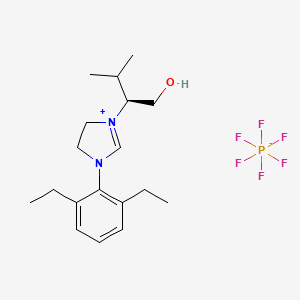
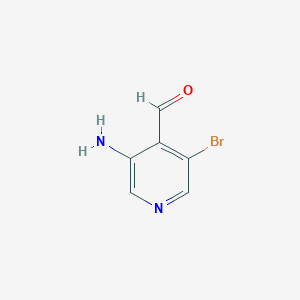
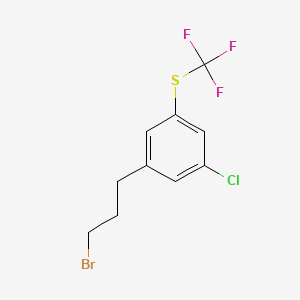
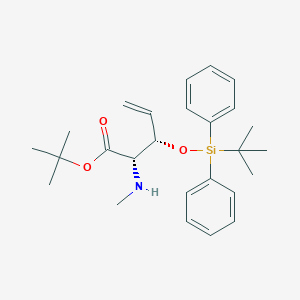
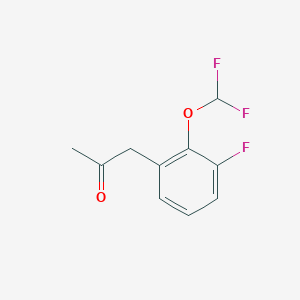
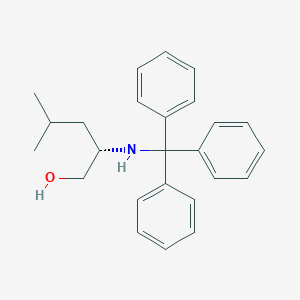

![[4-(Diphenylamino)benzylidene]propanedinitrile](/img/structure/B14072438.png)



